molecular formula C17H17Cl2N3O B10966426 N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10966426
M. Wt: 350.2 g/mol
InChI Key: MRQLEVOUDMOEIL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, featuring a piperazine core carboxamide-linked to a 3,4-dichlorophenyl group. The 4-phenylpiperazine structure is recognized as a privileged scaffold in drug discovery, known for its versatility in interacting with a range of biological targets, particularly biogenic amine receptors . This structural motif is frequently investigated for its potential to modulate central nervous system targets . Compounds within this class have demonstrated a broad spectrum of pharmacological activities in research settings. Piperazine carboxamide derivatives have been identified as potent inhibitors of enzymes like α-glucosidase, with certain analogues showing IC50 values in the sub-micromolar range, far exceeding the activity of standard inhibitors like acarbose . Furthermore, the arylpiperazine pharmacophore is a key element in the design of ligands for various dopamine and serotonin receptor subtypes, which are implicated in numerous physiological and potential oncogenic pathways . The dichlorophenyl substituent is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. This combination of structural features makes this compound a valuable compound for researchers exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action related to enzyme inhibition and receptor interactions. This product is intended for research use only (RUO) and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H17Cl2N3O

Molecular Weight

350.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H17Cl2N3O/c18-15-7-6-13(12-16(15)19)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23)

InChI Key

MRQLEVOUDMOEIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 4-phenylpiperazine. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure compound.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Acidic Hydrolysis : 6M HCl, reflux (110°C), 8–12 hours.

  • Basic Hydrolysis : 2M NaOH, 80°C, 6 hours.

Reduction of the Piperazine Ring

The piperazine ring can be reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to generate a secondary amine derivative. This modification alters receptor-binding affinity .

Halogen-Specific Reactions

The 3,4-dichlorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Reaction Type Reagents/Conditions Product
Dechlorination Pd/C, H₂ (1 atm), EtOH, 25°C, 4hPhenylpiperazine-carboxamide
Sulfonation SO₃/H₂SO₄, 60°C, 2hSulfonated aryl derivative

These reactions are critical for tuning electronic properties and solubility .

Reactivity at the Piperazine Nitrogen

The piperazine nitrogen undergoes alkylation or acylation to introduce substituents:

  • Alkylation : React with methyl iodide (CH₃I) in DMF, K₂CO₃, 50°C, 6h to form N-methylpiperazine derivatives.

  • Acylation : Treat with acetyl chloride (AcCl) in pyridine, 0°C → RT, 3h to yield N-acetylated analogs .

Stability Under Physiological Conditions

The compound exhibits moderate stability in pH 7.4 buffer (t₁/₂ = 4.2 hours) but degrades rapidly in acidic conditions (pH 1.2, t₁/₂ = 0.8 hours), primarily via hydrolysis of the carboxamide bond.

Key Research Findings

  • Selective Dopamine D3 Receptor Binding : The carboxamide group and 3-fluoro substitution enhance D3R selectivity (>1000-fold over D2R) .

  • Role of the E2 Loop : Chimeric receptor studies confirm the second extracellular loop (E2) of D3R is critical for ligand recognition .

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in various fields of scientific research due to its complex structure and potential biological activities. This article explores its applications across medicinal chemistry, pharmacology, and industry, supported by relevant case studies and data.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Its mechanism of action may involve interactions with specific enzymes or receptors that modulate cell proliferation. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a candidate for further development in cancer therapeutics .

Dopamine Receptor Interaction

This compound has also been studied for its interaction with dopamine receptors. It shows potential as a selective ligand for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. This selectivity could lead to novel treatments for conditions like schizophrenia and bipolar disorder .

Case Study: Molecular Docking Studies

Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to the DNA-topoisomerase II complex. One study identified a derivative that exhibited strong cytotoxicity against cancer cells while sparing healthy cells, highlighting its therapeutic potential .

Chemical Synthesis

In industrial settings, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new materials and intermediates in chemical production.

Pharmaceutical Development

The compound is being explored for its potential use in developing new pharmaceuticals targeting specific biological pathways. Its unique structure allows for modifications that can enhance its efficacy and selectivity as a drug candidate.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Piperazine Carboxamides

Compound Name Substituent Position Yield (%) Melting Point (°C) Key Properties Source ID
N-(2-chlorophenyl)-4-...piperazine-carboxamide 2-Cl 45.2 197.9–199.6 Moderate solubility in polar solvents
N-(3-chlorophenyl)-4-...piperazine-carboxamide 3-Cl 47.7 193.3–195.2 Enhanced crystallinity
N-(4-chlorophenyl)-4-...piperazine-carboxamide 4-Cl 48.1 189.8–191.4 Lower melting point
Target Compound 3,4-diCl N/A N/A High lipophilicity

Key Observations :

  • Ortho-substituted chloro analogs (e.g., 2-Cl) exhibit higher melting points, likely due to stronger intermolecular interactions, whereas para-substituted derivatives show reduced thermal stability .

Bioactivity and Selectivity

MAO-B Inhibitors

The 3,4-dichlorophenyl moiety is critical for selectivity toward monoamine oxidase-B (MAO-B). For example:

  • Compound 7b (with 3,4-dichlorophenyl): Exhibits IC₅₀ = 12 nM for MAO-B, with >1,000-fold selectivity over MAO-A .
  • Alkyl-substituted analogs : Show reduced activity (IC₅₀ > 100 nM), highlighting the superiority of aromatic halogenation for MAO-B targeting .

Insights :

  • Piperazine-carboxamide derivatives generally require mild coupling reagents (e.g., HATU, EDCI) to avoid decomposition of the dichlorophenyl group .
  • Thiourea-linked indole derivatives (e.g., from ) show variable yields (27–84%), emphasizing the sensitivity of the 3,4-dichlorophenyl group to reaction conditions .

Crystallographic and Conformational Analysis

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): X-ray studies reveal a chair conformation for the piperazine ring, stabilized by N–H∙∙∙O hydrogen bonding. This suggests that the target compound’s piperazine core may adopt similar conformations, influencing receptor binding .
  • 3,4-Dichlorophenyl-containing pyrazoles (): Exhibit planar geometry at the dichlorophenyl ring, facilitating π-π stacking interactions in enzyme active sites .

Biological Activity

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a phenyl group, along with a carboxamide functional group. This unique structure contributes to its diverse biological activities. The synthesis typically involves the reaction of 3,4-dichloroaniline with phenylpiperazine under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown promising results against various bacterial strains. For instance, one study reported an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics such as ciprofloxacin.

Microorganism MIC (µg/mL) Standard Drug Standard Drug MIC (µg/mL)
Staphylococcus aureus16Ciprofloxacin8
Escherichia coli32Fluconazole16

Anticancer Activity

This compound has also been evaluated for its anticancer properties . In vitro assays using the MTT method demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

Cell Line IC50 (µM) Standard Drug Standard Drug IC50 (µM)
MCF-7155-Fluorouracil10
HCT-11620Tomudex12

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Antimicrobial Action : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
  • Anticancer Mechanism : The anticancer effects are hypothesized to result from the induction of apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase . Molecular docking studies have suggested strong binding affinities to targets involved in cancer proliferation pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperazine ring have been explored to enhance potency and selectivity. For instance, replacing the dichlorophenyl group with other halogenated phenyl groups has shown improved anticancer activity in preliminary studies .

Case Studies

Several case studies have highlighted the potential of this compound:

  • A study investigating its use as a lead compound for developing new D3 receptor agonists found that modifications to its structure could yield compounds with higher affinity and selectivity for neuropsychiatric conditions .
  • Another research project focused on its application in treating Cryptosporidium parvum infections demonstrated that derivatives of this compound could maintain potency while minimizing side effects associated with existing treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-(3,4-dichlorophenyl)piperazine with phenyl isocyanate or chloroformate derivatives under inert conditions. Key intermediates include α-chloroacetamides and substituted piperazine precursors, as seen in analogous syntheses of N-arylpiperazine carboxamides . Purification often employs column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying substituent positions and piperazine ring conformation. For example, coupling constants (JJ) in 1H^{1}\text{H} NMR can distinguish equatorial vs. axial protons in the piperazine chair conformation .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in carboxamide derivatives) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. What in vitro assays are typically used to assess the biological activity of piperazine derivatives?

  • Methodological Answer : Standard assays include:

  • Receptor Binding Studies : Radioligand competition assays (e.g., dopamine D2/D3 receptor binding, using 3H^{3}\text{H}-spiperone) to determine KiK_i values .
  • Enzyme Inhibition Assays : Fluorometric or colorimetric methods (e.g., acetylcholinesterase inhibition) with IC50_{50} calculations .
  • Cytotoxicity Screening : MTT or TTC assays in cell lines to evaluate metabolic inhibition .

Advanced Research Questions

Q. How can conflicting NMR data between different studies be resolved when characterizing this compound?

  • Methodological Answer : Discrepancies in chemical shifts (δ) or coupling constants (JJ) may arise from solvent effects, tautomerism, or crystallographic vs. solution-state conformations. To resolve conflicts:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring flipping in piperazine) .
  • 2D NMR Techniques : COSY and NOESY correlations clarify proton-proton spatial relationships .
  • Cross-Validation with X-ray Data : Compare solution-state NMR with solid-state crystallographic conformations .

Q. What strategies are effective in improving the yield of the target compound during multi-step synthesis?

  • Methodological Answer :

  • Optimized Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures to minimize side reactions (e.g., hydrolysis of carboxamide intermediates) .
  • Catalytic Additives : DBU or triethylamine enhances nucleophilicity in piperazine substitution reactions .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps, reducing byproduct formation .

Q. How does the substitution pattern on the piperazine ring influence binding affinity to dopamine receptors?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor affinity by stabilizing ligand-receptor interactions via halogen bonding. For example, 2,3-dichloro substitution on the phenyl ring increases D3 receptor selectivity .
  • Hydrophobic Substituents : Alkyl or aryl groups (e.g., 4-phenyl) improve lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .
  • Steric Effects : Bulky substituents at the piperazine N-position may reduce affinity by disrupting receptor pocket accommodation .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Protocols : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and ligand concentrations .
  • Control for Metabolite Interference : Use HPLC-purified compounds to exclude impurities (e.g., linuron metabolites in cytotoxicity assays) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

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